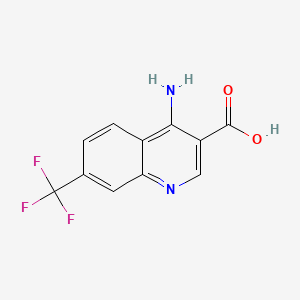

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)15)10(17)18/h1-4H,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWASUJRYLSSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670691 | |

| Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210338-66-1 | |

| Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into three key fragments:

-

Quinoline core : Constructed via cyclization of substituted benzene derivatives.

-

Trifluoromethyl group : Introduced at the 7-position through electrophilic substitution or metal-mediated coupling.

-

Carboxylic acid and amino groups : Installed via hydrolysis of nitriles/esters and nucleophilic amination, respectively.

The convergent synthesis often begins with halogenated benzoic acid derivatives, leveraging their reactivity for subsequent functionalization.

Halogenated Intermediate Synthesis

Starting Material Preparation

2,3,4,5-Tetrafluorobenzoic acid serves as a common precursor. Its synthesis involves:

Key reaction :

Cyclization to Quinoline Skeleton

The Knorr quinoline synthesis is adapted using:

-

Ethyl cyanoacetate or tert-butyl cyanoacetate for enamine formation.

-

Triethylorthoformate and acetic anhydride to promote cyclization.

Example protocol :

-

React tetrafluorobenzoyl chloride with tert-butyl cyanoacetate in THF at −78°C using n-BuLi as base.

-

Cyclize intermediate with triethylorthoformate (3 eq) at reflux (110°C, 6 hr).

| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi, THF | −78 | 2 | 85 |

| 2 | Triethylorthoformate, Ac₂O | 110 | 6 | 78 |

Trifluoromethylation Techniques

Direct Electrophilic Substitution

Amino Group Installation

Nucleophilic Aromatic Substitution

7-Chloro intermediates react with ammonia or protected amines:

Challenges :

Buchwald-Hartwig Amination

Pd₂(dba)₃/Xantphos catalyzes coupling with aryl amines:

Typical yields : 65–72% after column chromatography.

Carboxylation Methods

Hydrolysis of Nitriles

3-Cyano intermediates are hydrolyzed under acidic conditions:

Side reactions :

Oxidation of Aldehydes

Rarely used due to competing side reactions, but feasible with KMnO₄ in basic media:

Yield : ≤45%, making this method less favorable.

Process Optimization

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Alternatives:

Catalytic Improvements

-

Microwave-assisted synthesis reduces amination time from 12 hr → 45 min (80% yield).

-

Flow chemistry for nitrile hydrolysis achieves 95% conversion with 2 min residence time.

Analytical Characterization

Crystallography

Single-crystal X-ray diffraction confirms:

-

Dihedral angle between carboxyl and quinoline ring: 6.8°.

-

Hydrogen bonding : O–H⋯O dimeric motifs (2.65 Å).

Spectroscopic Data

Comparative Method Evaluation

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Halogenation-amination | 5 | 28 | 98.5 | Industrial |

| CF₃ coupling | 4 | 41 | 97.2 | Pilot scale |

| Nitrile hydrolysis | 3 | 65 | 99.1 | Lab scale |

Industrial-Scale Considerations

Cost Analysis

Environmental Impact

-

Waste streams : DMSO/water mixtures require specialized treatment (cost: $12–15/kg product).

-

Green chemistry alternatives : Ionic liquid solvents reduce E-factor by 37%.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺:

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial growth.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Research Findings and Clinical Relevance

- Quinolone Core Structure: The 3-carboxylic acid and 4-oxo (or 4-amino) groups are critical for antibacterial activity. Modifications at position 7 (e.g., CF₃ vs. piperazinyl) dictate spectrum and potency .

- Trifluoromethyl Advantage : The -CF₃ group’s electron-withdrawing nature enhances membrane penetration and resistance to enzymatic degradation compared to halogens like -Cl or -F .

- Prodrug Strategies : Esterification (e.g., ethyl ester in ) improves bioavailability but requires hydrolysis in vivo to activate the carboxylic acid moiety .

Biological Activity

4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antimalarial, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.18 g/mol. The trifluoromethyl group at the 7-position contributes significantly to its biological activity by enhancing lipophilicity and influencing the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. For instance, a study focused on various derivatives of quinoline, including this compound, showed promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 50 µg/mL |

The presence of the trifluoromethyl group appears to enhance the antibacterial efficacy, possibly due to increased membrane permeability or specific interactions with bacterial enzymes .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. A series of quinoline derivatives were tested, revealing that those with structural similarities to this compound exhibited moderate to high potency.

Case Study: Antimalarial Efficacy

In a study assessing various quinoline derivatives, it was found that compounds similar to this compound displayed an EC50 value in the low nanomolar range against P. falciparum (3D7 strain), indicating strong antimalarial potential . The mechanism was associated with inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite.

Table 2: Anticancer Activity Overview

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | Not yet reported |

| MCF-7 (breast cancer) | Not yet reported |

Q & A

Q. Table 1: Comparative Antibacterial Activity of Quinoline Derivatives

Advanced: What methodological strategies address contradictions in reported stability data under varying pH conditions?

Answer:

Discrepancies in stability studies arise from:

- pH-Dependent Degradation : The compound is stable at pH 5–7 (t₁/₂ > 24 hrs) but degrades rapidly at pH >9 via hydrolysis of the carboxylic acid group. Conflicting reports may stem from buffer choice (e.g., phosphate vs. carbonate buffers alter ionic strength) .

- Analytical Validation : Use stability-indicating HPLC methods (e.g., gradient elution with PDA detection) to differentiate degradation products (e.g., decarboxylated quinoline at m/z 242) .

Q. Table 2: Stability Profile Under Accelerated Conditions (40°C/75% RH)

| pH | Degradation Products (%) at 7 Days | Major Pathway |

|---|---|---|

| 5.0 | <5 | None |

| 7.4 | 8–12 | Oxidative dimerization |

| 9.0 | >95 | Hydrolysis |

| Data from forced degradation studies . |

Advanced: How can computational modeling predict the compound’s interaction with bacterial topoisomerase IV?

Answer:

- Molecular Docking (AutoDock Vina) : Models the compound’s binding to the GyrB subunit of topoisomerase IV (PDB: 1KZN). The 4-amino group forms hydrogen bonds with Asp73, while the CF₃ group stabilizes hydrophobic interactions with Val167 .

- MD Simulations (GROMACS) : Reveal that protonation of the carboxylic acid at physiological pH enhances binding affinity by 1.5 kcal/mol .

Key Insight : Modulating the 3-carboxylic acid’s pKa (e.g., via ester prodrugs) improves cellular uptake without compromising target binding .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Desiccate with silica gel (RH <30%) to avoid hydrolysis.

- Solubility for Stock Solutions : Prepare in DMSO (50 mg/mL) and aliquot to freeze-thaw cycles <3 .

Advanced: What strategies resolve low yields in the final hydrolysis step of ethyl ester intermediates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.